Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a complex organic compound with significant implications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds, specifically phenylazetidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound's molecular formula is , and it has a molecular weight of approximately 433.5 g/mol .
The compound has been documented in various scientific literature, including patents and chemical databases. Notably, it is referenced in patent EP1851197A2, which discusses phenylazetidinone derivatives and their potential applications in pharmaceuticals . Additionally, the compound is listed in chemical repositories such as PubChem, providing detailed information regarding its structure and properties .
Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is classified as a synthetic organic compound. It falls under the category of azetidine derivatives known for their structural complexity and biological relevance. The presence of various functional groups, such as esters and aromatic rings, enhances its reactivity and interaction with biological targets.
The synthesis of methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multi-step organic reactions. Common synthetic approaches may include:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product.
The synthesis may utilize various reagents such as bases for deprotonation, coupling agents for ester formation, and solvents that facilitate the reaction while minimizing side products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of synthesized compounds.
The molecular structure of methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate features a chiral center at the azetidine ring, contributing to its stereochemistry. The compound includes:
Key structural data includes:
Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, pH adjustment, and the presence of catalysts or solvents that promote desired pathways while suppressing side reactions.
The mechanism of action for methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate primarily relates to its interaction with biological targets in medicinal applications.
Studies on similar compounds indicate that modifications in structure significantly affect binding affinity and biological efficacy .
Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is expected to have:
Key chemical properties include:
Relevant analyses using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) could provide insights into thermal stability and decomposition behavior .
Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate has potential applications in:
The β-lactam core is synthesized via a stereocontrolled [2+2] Staudinger cycloaddition between a (4-benzyloxyphenyl)imine and a ketene derived from 4-fluorophenylacetic acid derivatives. This reaction establishes the critical (2S,3R) stereochemistry in the azetidinone ring, with diastereomeric ratios exceeding 10:1 under optimized conditions (-78°C, non-polar solvents) [3] [8]. Chiral auxiliaries—notably (4S)-phenyloxazolidinones—direct asymmetric induction, achieving enantiomeric excess (ee) >98% by controlling facial approach during cyclization. The stereochemical integrity is preserved during subsequent nucleophilic additions at the C3 position, enabling the introduction of the propanoate side chain with retention of configuration [6] [9].
Table 1: Key Stereochemical Outcomes in β-Lactam Synthesis
Reaction Component | Chiral Director | Temperature | diastereomeric Ratio (dr) | ee (%) |
---|---|---|---|---|
Imine Substrate | None | 25°C | 3:1 | <50 |
Ketenes with Oxazolidinone | (4S)-Phenyloxazolidin-2-one | -78°C | >15:1 | >98 |
Post-Cyclization Alkylation | N/A | -40°C | >20:1 | >99 |
Catalytic asymmetric transfer hydrogenation (CATH) using HCOONa-TEA as the hydrogen source reduces the enone intermediate, 3-((3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-2-oxoazetidin-3-yl)acrylates, to yield the saturated propanoate side chain. This step installs the C3′ stereocenter with high enantioselectivity (ee >95%) and chemoselectivity (>99%), avoiding over-reduction of sensitive functional groups (azetidinone, benzyl ether) [2] [7]. Protic solvents (e.g., iPrOH) and Brønsted acids (e.g., HCO₂H) accelerate hydride transfer while suppressing racemization. The reaction completes within 2–5 hours at 60–80°C, offering a scalable alternative to stoichiometric chiral reductants [3] .
Ru(II)-(S,S)-TsDPEN complexes (e.g., Noyori-type catalysts) drive the CATH step, leveraging their bifunctional mechanism: the metal coordinates the enone carbonyl, while the protonated amine donates H⁺ to the β-carbon. This synergy achieves enantioselectivities >99% ee at 0.5–1 mol% catalyst loading [3]. Catalyst robustness allows recycling via aqueous extraction, reducing metal residues to <10 ppm in the product. Modifications with electron-donating groups (e.g., p-cymene ligands) enhance turnover frequencies to >500 h⁻¹, making the process industrially viable for multi-ton ezetimibe intermediate production [3] [8].
Table 2: Performance of Ru-Diamine Catalysts in Propanoate Side-Chain Reduction
Catalyst Structure | Loading (mol%) | Temperature (°C) | Time (h) | ee (%) | TON |
---|---|---|---|---|---|
RuCl[(S,S)-TsDPEN](p-cymene) | 0.5 | 60 | 3 | 99.5 | 200 |
Ru(OAc)₂[(S,S)-TsDPEN] | 1.0 | 80 | 5 | 98.2 | 100 |
RuBr[(R,R)-TsDPEN](mesitylene) | 0.2 | 70 | 4 | 99.8 | 500 |
The 4-benzyloxyphenyl group requires orthogonal protection relative to the acid-labile β-lactam ring. Benzyl ethers are preferred due to stability under cyclization (pH 7–9, 25–80°C) and hydrogenation conditions, while permitting late-stage deprotection via catalytic hydrogenolysis (Pd/C, H₂) or transfer hydrogenation (HCO₂H/NEt₃) [7] [9]. Notably, the 4-fluorophenyl moiety remains unprotected throughout the synthesis due to its inertness toward nucleophiles and reductants. For the propanoate’s carboxylic acid, methyl ester protection prevents lactamization during C3-side chain elongation, with saponification (LiOH/THF/H₂O) performed after hydrogenation [1] [8]. Alternative benzyl group variants (p-nitrobenzyl, p-bromobenzyl) were evaluated but rejected due to incomplete deprotection or purification challenges [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3